An isotope labelled of Tolfenamic acid. Tolfenamic acid is a COX inhibitor and prevents formation of prostaglandins. It is a NSAID drug.
Tolfenamic Acid-d4
CAS No.:
Cat. No.: VC0196543
Molecular Formula: C14H12ClNO2
Molecular Weight: 265.73 g/mol
Purity: 98% by HPLC; 99% atom D;
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H12ClNO2 |
---|---|
Molecular Weight | 265.73 g/mol |
IUPAC Name | 2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |
Standard InChI | InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |
Standard InChI Key | YEZNLOUZAIOMLT-IKMBEDGYSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |
SMILES | CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
Chemical Identity and Structure
Molecular Characteristics
Tolfenamic Acid-d4 is formally named 2-[(3-chloro-2-methylphenyl)amino]-benzoic acid-d4, with CAS Registry Number 1246820-82-5. The compound features a molecular formula of C14H8ClD4NO2 and a molecular weight of 265.7 g/mol . The chemical structure maintains the core framework of the non-deuterated tolfenamic acid but incorporates four deuterium atoms in place of hydrogen atoms.
Physical Properties
The compound is typically supplied as a solid with chemical purity of ≥98% (measured as Tolfenamic Acid). Its deuterium incorporation is remarkably high, with ≥99% deuterated forms (d1-d4) and ≤1% remaining as the non-deuterated (d0) form . Under proper storage conditions of -20°C, Tolfenamic Acid-d4 demonstrates excellent stability, maintaining its integrity for 4 years or longer.
Table 2.1: Physical and Chemical Characteristics of Tolfenamic Acid-d4
Property | Value |
---|---|
CAS Registry Number | 1246820-82-5 |
Molecular Formula | C14H8ClD4NO2 |
Molecular Weight | 265.7 g/mol |
Chemical Purity | ≥98% (Tolfenamic Acid) |
Deuterium Incorporation | ≥99% deuterated forms (d1-d4); ≤1% d0 |
Physical State | Solid |
Storage Conditions | -20°C |
Stability | ≥4 years |
Solubility | Soluble in methanol, DMSO, and DMF |
Applications in Analytical Chemistry
Role as an Internal Standard
The primary application of Tolfenamic Acid-d4 is as an internal standard for the quantification of tolfenamic acid using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Internal standards are essential components of analytical methods that compensate for variations in sample preparation, instrument performance, and matrix effects during quantitative analysis.
Preparation for Analysis
When used for analytical purposes, Tolfenamic Acid-d4 is typically prepared as a stock solution by dissolving the solid compound in an appropriate solvent. The recommended solvents include methanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF) . For optimal stability and accuracy, the solvent should be purged with an inert gas before use.
For applications requiring high precision, analytical protocols recommend quantitating the deuterated standard against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled) . This approach helps overcome the typical accuracy range of commercial vials, which can vary between 5% over and 2% under the stated amount.
Relationship to Parent Compound
Comparison with Non-deuterated Tolfenamic Acid
While Tolfenamic Acid-d4 is specifically designed for analytical purposes, the parent compound tolfenamic acid possesses significant pharmacological properties. Tolfenamic acid is classified as a non-steroidal anti-inflammatory drug (NSAID) with documented anti-inflammatory and anticancer activities .
Table 4.1: Comparative Analysis of Tolfenamic Acid and its Deuterated Analog
Characteristic | Tolfenamic Acid | Tolfenamic Acid-d4 |
---|---|---|
Primary Use | Pharmacological agent | Analytical standard |
Molecular Weight | Approximately 261.7 g/mol | 265.7 g/mol |
Biological Activity | Active NSAID | For research only |
Mass Spectrum | Standard profile | +4 mass units shift |
COX-2 Selectivity | Present | Not applicable for use |
Biological Activities of Tolfenamic Acid
Research on tolfenamic acid has revealed several important biological activities that highlight why accurate analytical methods for its quantification are necessary:
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It demonstrates selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) in canine DH82 monocyte/macrophage cells, with IC50 values of 3.53 and >51.2 μg/ml, respectively .
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The compound inhibits calcium influx in human polymorphonuclear leukocytes (PMNLs) induced by various stimuli in a concentration-dependent manner .
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At a concentration of 50 μM, it decreases protein levels of transcription factors Sp1, Sp3, and Sp4 in pancreatic cancer cell lines PANC-1 and L3.6pl .
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It inhibits proliferation of multiple pancreatic cancer cell lines (PANC-1, L3.6pl, and PANC-28) in a concentration-dependent manner .
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At concentrations of 50 and 100 μM, tolfenamic acid decreases viability and induces apoptosis in MDA-MB-231 breast cancer cells .
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In vivo studies demonstrate that tolfenamic acid reduces tumor growth in an MDA-MB-231 mouse xenograft model when administered at doses of 25 and 50 mg/kg .
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At a dose of 150 μmol/kg, it reduces carrageenan-induced paw edema in mice by 24% .
Parameter | Guideline |
---|---|
Intended Use | Research only - not for human or veterinary use |
Protective Equipment | Laboratory coat, gloves, eye protection |
Storage | -20°C in sealed containers |
Emergency Contact (US/Canada) | 800-424-9300 |
Emergency Contact (Outside US/Canada) | 703-741-5970 |
First Aid | See specific guidelines in safety data sheet |
Synthesis Approaches
Considerations for Deuterium Incorporation
For the synthesis of Tolfenamic Acid-d4, the general pathway would be modified to incorporate deuterium atoms at specific positions. This might involve:
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Using deuterated starting materials or reagents
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Performing deuterium exchange reactions under controlled conditions
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Employing catalysts that facilitate deuterium incorporation
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Careful purification methods to maintain deuterium content
Table 6.1: Comparative Analysis of Synthesis Approaches
Parameter | Traditional Method | Improved Method |
---|---|---|
Solvent | DMF (high boiling point, toxic) | Methyl isobutyl ketone |
Advantages | Established procedure | Simple operation, environmentally friendly |
Disadvantages | Difficult solvent removal, lower yield | Requires specific catalysts |
Product Isolation | Evaporation of solvent | Extraction and crystallization |
Purification | Complex process | Recrystallization |
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